11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-arylisoindolo-1,3(2H)-diones with sodium borohydride (NaBH4) in THF/MeOH at low temperatures (0–5°C) can produce intermediate compounds that further react to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, ionic liquid catalysis, and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the compound, allowing it to intercalate between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-11-oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridinium bromide
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
Uniqueness
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide is unique due to its specific structural features, such as the presence of a phenyl group and a bromide ion. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
73143-22-3 |
---|---|
Molecular Formula |
C23H18BrNO |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
7-phenyl-9,10-dihydro-8H-benzo[a]acridin-7-ium-11-one;bromide |
InChI |
InChI=1S/C23H18NO.BrH/c25-23-12-6-11-21-20(23)15-19-18-10-5-4-7-16(18)13-14-22(19)24(21)17-8-2-1-3-9-17;/h1-5,7-10,13-15H,6,11-12H2;1H/q+1;/p-1 |
InChI Key |
FQMWZNWVEVSZIK-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C=C3C(=[N+]2C4=CC=CC=C4)C=CC5=CC=CC=C53)C(=O)C1.[Br-] |
Origin of Product |
United States |
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